molecular formula C8H10BrN3O2 B8324634 2-amino-5-bromo-N-methoxy-N-methylnicotinamide

2-amino-5-bromo-N-methoxy-N-methylnicotinamide

Cat. No. B8324634
M. Wt: 260.09 g/mol
InChI Key: BQQKWTAZVVYYCY-UHFFFAOYSA-N
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Patent
US07906648B2

Procedure details

To a flame-dried 100 ml round bottomed flask were added 2-amino-5-bromo-N-methoxy-N-methyl-nicotinamide (661 mg, 2.54 mmol) and anhydrous THF (15 ml). The solution was stirred at −55° C. for 5 minutes under nitrogen, then a 0.5 M solution of 2-methoxyphenyl magnesium bromide in THF (18 ml, 9.0 mmol) was added dropwise over 3 minutes. The resulting solution was allowed to warm to room temperature over 2 hours then quenched by addition of 1 M citric acid (25 ml). Ethyl acetate (50 ml) was added, and the layers were separated. The aqueous fraction was extracted three times with ethyl acetate, and the combined organic fractions were washed with brine, dried (Na2SO4), filtered and concentrated to give a sticky yellow solid. Recrystallization from ethanol provided 619.5 mg (79%) of (2-amino-5-bromo-pyridin-3-yl)-(2-methoxy-phenyl)-methanone as yellow needles. MS m/z: 308 [MH]+.
Quantity
661 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methoxyphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:13]=[CH:12][C:11]([Br:14])=[CH:10][C:3]=1[C:4](N(OC)C)=[O:5].[CH3:15][O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[Mg]Br>C1COCC1>[NH2:1][C:2]1[C:3]([C:4]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[O:16][CH3:15])=[O:5])=[CH:10][C:11]([Br:14])=[CH:12][N:13]=1

Inputs

Step One
Name
Quantity
661 mg
Type
reactant
Smiles
NC1=C(C(=O)N(C)OC)C=C(C=N1)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-methoxyphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)[Mg]Br
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −55° C. for 5 minutes under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
then quenched by addition of 1 M citric acid (25 ml)
ADDITION
Type
ADDITION
Details
Ethyl acetate (50 ml) was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a sticky yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=NC=C(C=C1C(=O)C1=C(C=CC=C1)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 619.5 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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